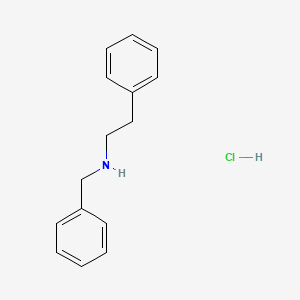

Phenethylamine, N-benzyl-, hydrochloride

説明

Contextualization within Phenethylamine (B48288) Derivative Classes

Phenethylamines are a broad class of organic compounds, many of which are psychoactive. wikipedia.org This class includes endogenous neurotransmitters like dopamine (B1211576) and norepinephrine, as well as a vast array of synthetic substances that can act as stimulants, hallucinogens, or antidepressants. wikipedia.orgwikipedia.org

The core phenethylamine structure can be modified at several positions: on the phenyl ring, the ethyl sidechain, or the amino group. wikipedia.org The N-benzylphenethylamine scaffold is distinguished by the specific addition of a benzyl (B1604629) group to the nitrogen atom. This modification sets it apart from other phenethylamine derivatives, such as amphetamines (which have an alpha-methyl group on the sidechain) or the 2C-x family of psychedelic phenethylamines. wikipedia.orgnih.gov

Initially, research into modifying the amine substituent of phenethylamines showed that simple N-alkylation with groups like methyl or ethyl often led to a significant decrease in pharmacological activity. nih.gov This made the later discovery of the N-benzyl group's potency-enhancing effects a pivotal moment in the field. nih.gov

Significance in Receptor Ligand Design and Discovery

The addition of an N-benzyl group to a phenethylamine core has proven to be a remarkably effective strategy for enhancing ligand affinity and functional activity, particularly at serotonin (B10506) 5-HT₂A receptors. nih.govnih.govacs.org This discovery has been a driving force in the design of new research tools for studying the central nervous system.

The N-benzylphenethylamine scaffold allows for extensive structure-activity relationship (SAR) studies. By systematically varying substituents on both the phenethylamine and the N-benzyl rings, researchers can fine-tune a ligand's properties. morressier.comnih.gov For example, studies have shown that N-(2-methoxybenzyl) and N-(2-hydroxybenzyl) substitutions can dramatically improve both the binding affinity and functional activity of phenethylamine-based ligands at the 5-HT₂A receptor. nih.gov

This has led to the development of "superpotent" and highly selective agonists, which are invaluable for several reasons:

Mapping Receptor Binding Pockets: The rigid, yet complex, structure of these ligands helps researchers understand the precise conformation a ligand adopts when it binds to its receptor. acs.orgnih.gov

Developing Selective Tools: The scaffold has been used to create some of the most selective 5-HT₂A receptor agonists known, allowing for more precise investigation of this receptor's function without activating other related receptors like 5-HT₂C. acs.orgnih.gov

Creating PET Tracers: Agonist ligands based on this scaffold are being developed for Positron Emission Tomography (PET) imaging. These tools enable the visualization of active, high-affinity state receptors in the living brain, offering functionally relevant insights into neural circuits. nih.gov One such compound, known as Cimbi-36, has been evaluated in human studies. nih.govresearchgate.net

Historical Trajectory and Evolution in Medicinal Chemistry

The journey of the N-benzylphenethylamine scaffold in medicinal chemistry is a story of surprising discoveries and rational design. For many years, the phenethylamine pharmacophore was primarily explored through substitutions on the phenyl ring, leading to well-known compounds like mescaline and the 2C-x series. morressier.com As noted earlier, early attempts to modify the amine group with small alkyl substituents were largely unsuccessful, diminishing interest in this approach. nih.gov

The paradigm shifted with the discovery that adding a larger, more complex N-benzyl group could dramatically increase a compound's affinity for the 5-HT₂A receptor by several orders of magnitude. nih.govnih.gov This finding, particularly involving N-(2-methoxybenzyl) substitutions on 2,5-dimethoxyphenethylamines, revitalized interest in N-substituted phenethylamines and opened a new frontier in ligand design. nih.govnih.gov

Subsequent research focused on optimizing this scaffold. Medicinal chemists synthesized extensive libraries of these compounds, exploring different substituents on both aromatic rings to map the SAR. nih.govdrugbank.com This led to the creation of conformationally restricted analogues, such as substituted tetrahydroisoquinolines and piperidines, in an effort to lock the molecule into its most active binding pose. acs.orgnih.gov This evolution from simple substitution to complex, rigid analogue design highlights the scaffold's enduring importance in the rational development of sophisticated neurological research tools. morressier.comacs.org

Data Tables

Table 1: Physicochemical Properties of N-Benzylphenethylamine Hydrochloride

| Property | Value | Source |

|---|---|---|

| CAS Number | 3240-91-3 | chembk.com |

| Molecular Formula | C₁₅H₁₈ClN | chembk.com |

| Molar Mass | 247.76 g/mol | chembk.comchemsrc.com |

| Melting Point | 265-266 °C | chembk.com |

| Boiling Point | 329.4 °C at 760 mmHg | chembk.comchemsrc.com |

| Appearance | White or almost white crystal | chembk.com |

Table 2: Key Research Findings on N-Benzylphenethylamine Derivatives

| Derivative Example | Key Finding | Receptor Target(s) | Source |

|---|---|---|---|

| 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine | N-benzyl group increased affinity ~30-fold compared to the parent compound. | 5-HT₂A | acs.org |

| (S,S)-9b (a rigid analogue) | Showed the highest affinity in its series and was 124-fold selective for 5-HT₂A over 5-HT₂C. | 5-HT₂A, 5-HT₂C | acs.orgnih.gov |

| 1b (N-(2-hydroxybenzyl) derivative) | The most functionally potent ligand tested in its series, with over 400-fold selectivity for 5-HT₂A. | 5-HT₂A, 5-HT₂C | nih.govdrugbank.com |

| 5a (Cimbi-36) | Developed as a PET-ligand for human studies to image active 5-HT₂A receptors. | 5-HT₂A | nih.gov |

| N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe) | Exhibits subnanomolar affinity for the 5-HT₂A receptor and is highly potent. | 5-HT₂A | nih.gov |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| N-Benzylphenethylamine, hydrochloride |

| Dopamine |

| Norepinephrine |

| Amphetamine |

| Mescaline |

| 2C-x (e.g., 2C-I, 2C-B) |

| 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine |

| Tetrahydroisoquinolines |

| Piperidines |

| Cimbi-36 (2,5-dimethoxy-4-bromo-N-(2-methoxybenzyl)phenethylamine) |

Structure

3D Structure of Parent

特性

IUPAC Name |

N-benzyl-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N.ClH/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15;/h1-10,16H,11-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRAHTYSUHPAAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186117 | |

| Record name | Phenethylamine, N-benzyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3240-91-3 | |

| Record name | Phenethylamine, N-benzyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC18722 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenethylamine, N-benzyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzylphenethylamine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX2858LV7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of N Benzylphenethylamines

General Synthetic Routes for N-Benzylphenethylamine Scaffolds

The construction of the N-benzylphenethylamine skeleton is most commonly achieved through two primary synthetic strategies: direct N-benzylation of a pre-formed phenethylamine (B48288) via reductive amination or building the phenethylamine backbone from precursors like nitroalkenes followed by benzylation.

Reductive Amination Strategies for N-Benzylation

Reductive amination stands as the most prevalent and direct method for synthesizing N-benzylphenethylamines. nih.govacs.org This two-step, one-pot process involves the condensation of a phenethylamine with a benzaldehyde (B42025) to form an intermediate imine (a Schiff base), which is subsequently reduced to the target secondary amine without being isolated. nih.govbyu.edu

A common procedure involves stirring the phenethylamine hydrochloride salt with a slight excess of the desired benzaldehyde in an alcoholic solvent, such as ethanol. nih.gov A base, typically triethylamine (B128534) (Et₃N), is added to liberate the free amine from its salt for the initial condensation reaction. nih.gov Once the imine formation is complete, a reducing agent is introduced to hydrogenate the C=N double bond. nih.gov Sodium borohydride (B1222165) (NaBH₄) is a frequently used reducing agent for this transformation due to its mild nature and operational simplicity. ojp.govnih.gov Following the reduction, a standard aqueous workup and extraction are performed to isolate the N-benzylphenethylamine product, which is often precipitated as its hydrochloride salt in good yields. nih.gov

An alternative to chemical reducing agents is catalytic hydrogenation. google.comgoogle.com In this approach, the imine formed in situ is reduced using hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). google.comgoogle.com This method is also highly efficient and can be performed under various pressures, from atmospheric to higher pressures, often at room temperature. google.com

Table 1: Comparison of Reductive Amination Conditions

| Parameter | Method 1: Chemical Reduction | Method 2: Catalytic Hydrogenation |

|---|---|---|

| Amine Source | Phenethylamine Hydrochloride nih.gov | Phenylethylamine google.com |

| Carbonyl Source | Benzaldehyde (or substituted derivative) nih.gov | Benzaldehyde (or substituted derivative) google.com |

| Solvent | Ethanol (EtOH) nih.gov | Methanol google.com |

| Imine Formation | Addition of Triethylamine (Et₃N) nih.gov | Direct mixing of amine and aldehyde google.com |

| Reducing Agent | Sodium Borohydride (NaBH₄) nih.gov | Hydrogen Gas (H₂) google.com |

| Catalyst | None | Palladium on Carbon (Pd/C) google.com |

| Temperature | Room Temperature nih.gov | Room Temperature google.com |

| Pressure | Atmospheric | Atmospheric to 10 bar google.com |

| Yields | 46–94% nih.gov | High (e.g., 89.5% for a related derivative) google.com |

Nitroalkene Intermediate Pathways

The subsequent step is the reduction of the nitroalkene. This is a powerful transformation as it reduces both the nitro group to a primary amine and the alkene double bond simultaneously. A potent reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF), is typically required for this conversion. ojp.govresearchgate.net The result is the corresponding phenethylamine. Once the desired phenethylamine precursor has been synthesized via this route, it can then be N-benzylated using the reductive amination strategies described previously (Section 2.1.1) to yield the final N-benzylphenethylamine product. researchgate.net The versatility of nitroalkenes in synthesis is well-documented, as they are highly reactive precursors for a variety of molecules, including heterocycles. rsc.orgresearchgate.net

Synthesis of Key Precursors and Intermediates

The successful synthesis of N-benzylphenethylamine hydrochloride hinges on the availability and purity of its key precursors and the stability of its intermediates.

Phenethylamines : The phenethylamine core is a primary building block. While many are commercially available, specific substitution patterns often require dedicated synthesis. As detailed in section 2.1.2, a common route is the reduction of a β-nitrostyrene intermediate, which is itself formed from a benzaldehyde and nitromethane. researchgate.net Further modifications, such as the bromination or iodination of the aromatic ring, can be carried out on the phenethylamine skeleton. ojp.gov In some cases, the amine functionality may be temporarily protected (e.g., as a trifluoroacetamide) to allow for other chemical transformations, followed by deprotection. ojp.gov

Benzaldehydes : Benzaldehyde and its various substituted forms are the second key component for the N-benzyl group. These are typically stable and widely available commercial reagents. nih.govgoogle.com

Imine Intermediate : The imine (or benzylidene-phenethylamine) is a crucial, though often unisolated, intermediate in reductive amination. It is formed in situ by the condensation of the phenethylamine and benzaldehyde. nih.govgoogle.com The reaction progress to the imine can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) before the reduction step is initiated. nih.govgoogle.com

Nitroalkene Precursors : For syntheses that build the phenethylamine backbone, β-nitrostyrenes are the key intermediates. ojp.govresearchgate.net Their high reactivity and the ability of the nitro group to be transformed into an amine make them valuable synthetic precursors. rsc.org

Table 2: Key Synthetic Precursors and Intermediates

| Precursor/Intermediate | Role in Synthesis | Typical Synthetic Route |

|---|---|---|

| Phenethylamine | Provides the ethylamine (B1201723) backbone and one phenyl ring. | Reduction of a corresponding β-nitrostyrene with LiAlH₄. ojp.govresearchgate.net |

| Benzaldehyde | Provides the N-benzyl group. | Typically a commercially available starting material. nih.gov |

| Imine | Intermediate in reductive amination. | In situ condensation of phenethylamine and benzaldehyde. nih.govgoogle.com |

| β-Nitrostyrene | Precursor to the phenethylamine backbone. | Henry condensation of a benzaldehyde and a nitroalkane. researchgate.net |

Catalytic Approaches in N-Benzylphenethylamine Synthesis

Catalysis plays a vital role in the efficient and selective synthesis of N-benzylphenethylamines, particularly in the reduction step of reductive amination.

Heterogeneous catalysis is a common and robust method. google.comgoogle.com Palladium supported on activated carbon (Pd/C) is the most frequently cited catalyst for the hydrogenation of the intermediate imine. google.comgoogle.com The reaction is typically carried out under a hydrogen atmosphere, with pressures ranging from atmospheric to around 10 bar, and is often effective at room temperature. google.com Other supported palladium catalysts, such as palladium and magnesium oxide on an alumina (B75360) support, have also been successfully used. google.com These catalytic methods are advantageous because the catalyst can be easily removed from the reaction mixture by simple filtration.

Homogeneous catalysis offers another avenue, with transition metals like Rhodium (Rh) and Iridium (Ir) being effective for the reductive amination of aldehydes. researchgate.net While powerful, the separation of a dissolved homogeneous catalyst from the product presents a greater challenge than with heterogeneous systems. researchgate.net

More recently, novel catalytic strategies such as electrochemical reductive amination have been explored. caltech.edu One study demonstrated the use of a silver (Ag) electrocatalyst to drive the synthesis of benzylamine (B48309) from benzaldehyde and ammonia, suggesting a potential future direction for inner-sphere electrochemical routes for amine synthesis that could be applied to N-benzylphenethylamine. caltech.edu

Stereoselective Synthesis of N-Benzylphenethylamine Derivatives

The synthesis of specific stereoisomers (enantiomers) of N-benzylphenethylamine derivatives is crucial when the biological activity is dependent on a specific three-dimensional arrangement. Stereoselectivity can be achieved by employing chiral starting materials or by using chiral catalysts.

A straightforward and effective method is to use an optically pure phenethylamine precursor. For instance, starting with enantiomerically pure (R)- or (S)-α-phenylethylamine in a palladium-catalyzed reductive amination with benzaldehyde yields the corresponding optically pure (R)- or (S)-N-benzyl-α-methylbenzylamine. google.comgoogle.com Importantly, these catalytic hydrogenation conditions proceed without causing racemization, thereby preserving the stereochemical integrity of the chiral center. google.com

Chemoenzymatic methods represent a more advanced approach to asymmetric synthesis. Enzymes, such as amine dehydrogenases, can be used for the reductive amination of a ketone precursor to produce a chiral amine with excellent enantiomeric excess. acs.org Although demonstrated for a phenylethylamine precursor, this strategy highlights the potential of biocatalysis to create specific stereoisomers needed for the synthesis of chiral N-benzylphenethylamine derivatives. acs.org

Derivatization Strategies for Enhanced Characterization

Chemical derivatization is a powerful technique used to enhance the analytical characterization of N-benzylphenethylamines, particularly for gas chromatography-mass spectrometry (GC-MS). ojp.govnih.gov The secondary amine in the N-benzylphenethylamine core is the primary site for derivatization.

The most common strategy is acylation, which involves reacting the amine with a highly reactive acylating agent. ojp.gov This transformation converts the relatively polar amine into a less polar, more volatile, and more thermally stable amide derivative, which improves its chromatographic behavior and can lead to more defined mass spectral fragmentation patterns. ojp.govnih.gov

Common derivatizing agents include:

Trifluoroacetic Anhydride (TFAA) : Reacts with the amine to form a trifluoroacetyl derivative. ojp.govresearchgate.net

Heptafluorobutyric Anhydride (HFBA) : Forms a heptafluorobutyryl derivative, which is also excellent for GC-MS analysis. nih.gov

These derivatization methods are routinely employed in forensic drug chemistry to confirm the structure of seized substances and to differentiate between closely related isomers. ojp.govresearchgate.net The resulting mass spectra of the derivatized compounds often provide clear, characteristic fragment ions that aid in unequivocal identification. ojp.gov

Table 3: Common Derivatizing Agents for N-Benzylphenethylamine Analysis

| Derivatizing Agent | Abbreviation | Derivative Formed | Primary Analytical Technique |

|---|---|---|---|

| Trifluoroacetic Anhydride | TFAA | N-Trifluoroacetyl | Gas Chromatography-Mass Spectrometry (GC-MS) ojp.govresearchgate.net |

| Heptafluorobutyric Anhydride | HFBA | N-Heptafluorobutyryl | Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov |

Advanced Theoretical and Computational Chemistry Applications in N Benzylphenethylamine Research

Quantum Chemical Calculations of Electronic Structure and Molecular Interactions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-benzylphenethylamine hydrochloride. These methods, rooted in quantum mechanics, provide a detailed description of the electronic structure, which dictates the molecule's reactivity, stability, and interaction with biological targets. researchgate.net

One of the primary applications of quantum chemistry in this context is the elucidation of the electronic properties that govern the interaction of N-benzylphenethylamine derivatives with receptors, such as the serotonin (B10506) 5-HT2A receptor. nih.govaspetjournals.org Studies have employed quantum chemical methods to correlate the electronic structure of a series of psychedelic phenethylamines and N-benzylphenethylamines with their agonist potency and efficacy at this receptor. nih.gov These calculations can reveal how substituents on both the phenethylamine (B48288) and benzyl (B1604629) moieties influence the electron distribution across the molecule, thereby affecting binding affinity and functional activity. nih.gov

Key electronic parameters derived from these calculations include molecular orbital energies (such as the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO), electrostatic potential maps, and partial atomic charges. These parameters are crucial for understanding how N-benzylphenethylamine hydrochloride interacts with amino acid residues within a receptor's binding pocket. For instance, virtual docking studies, which are often informed by quantum chemical calculations, have suggested that the N-benzyl moiety of N-benzylphenethylamine agonists may interact with specific residues like Phe339(6.51), while the phenethylamine portion interacts with others, such as Phe340(6.52), in the 5-HT2A receptor. aspetjournals.org

Furthermore, quantum chemical calculations can help to rationalize structure-activity relationships (SAR) observed in experimental studies. By quantifying the electronic effects of different functional groups, researchers can better understand why certain substitutions lead to increased potency or selectivity. nih.govmdpi.com This predictive capability is invaluable for the rational design of novel compounds with desired pharmacological profiles.

In Silico Prediction of Metabolic Pathways and Products

The metabolic fate of a compound is a critical determinant of its pharmacological and toxicological profile. In silico tools for metabolism prediction have become increasingly sophisticated, offering a means to anticipate the metabolic pathways and products of N-benzylphenethylamine hydrochloride without the need for extensive experimental work in the early stages of research. nih.goveurekaselect.com

The metabolism of many xenobiotics, including N-benzylphenethylamine derivatives, is primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes. eurekaselect.com Consequently, many in silico prediction tools focus on CYP450-mediated reactions. researchgate.netnih.gov These computational models can be broadly categorized into ligand-based and structure-based approaches. eurekaselect.comnih.gov

Ligand-based methods utilize knowledge derived from known substrates of specific CYP450 isoforms to build predictive models. These can include expert systems with predefined biotransformation rules, quantitative structure-activity relationship (QSAR) models, and machine learning algorithms trained on large datasets of metabolic information. nih.govnih.gov For a molecule like N-benzylphenethylamine hydrochloride, these tools can predict the most likely sites of metabolism (SOMs) on the molecule, such as aromatic hydroxylation on the phenyl or benzyl rings, N-dealkylation, or O-dealkylation if methoxy substituents are present. nih.govresearchgate.net

Structure-based methods, on the other hand, involve molecular docking of the substrate into the three-dimensional structure of a CYP450 enzyme's active site. eurekaselect.comnih.gov This approach allows for the assessment of the steric and electronic complementarity between the substrate and the enzyme, providing insights into the feasibility of a metabolic reaction at a particular site. Quantum mechanical calculations are often integrated into these methods to estimate the reactivity of different atoms within the substrate. researchgate.net

Several software tools, such as CyProduct, ADMET Predictor, and Metasite, have been developed to predict CYP450-mediated metabolism. nih.govsimulations-plus.comsemanticscholar.org These platforms can predict not only the SOMs but also the structures of the resulting metabolites. For N-benzylphenethylamine hydrochloride, such predictions would be invaluable for identifying potential biomarkers of exposure and for understanding how metabolism might modulate its biological activity.

Table 1: Overview of In Silico Metabolism Prediction Approaches

| Approach | Description | Application to N-Benzylphenethylamine Hydrochloride |

| Ligand-Based Methods | Utilize knowledge of known substrates to build predictive models (e.g., expert systems, QSAR, machine learning). | Predict likely sites of metabolism (e.g., aromatic rings, N-benzyl group) and common biotransformations based on its chemical structure. |

| Structure-Based Methods | Involve docking the molecule into the active site of a metabolizing enzyme (e.g., CYP450) to assess binding and reactivity. | Elucidate potential interactions with specific CYP450 isoforms and predict the regioselectivity of metabolic reactions. |

| Hybrid Methods | Combine elements of both ligand-based and structure-based approaches to improve predictive accuracy. | Provide a more comprehensive prediction of metabolic fate by considering both structural features and enzyme interactions. |

Computational Phenotyping and Neuroactive Property Prediction in Animal Models

Computational phenotyping is an emerging field that leverages computational analysis of behavioral data from animal models to classify the neuroactive properties of novel compounds. This approach is particularly valuable for characterizing the complex behavioral effects of substances like N-benzylphenethylamine derivatives.

A notable application of this methodology involves the use of adult zebrafish as an in vivo model system for screening N-benzylphenethylamine derivatives. nih.gov In these studies, zebrafish are exposed to the compound of interest, and their behavioral responses, such as locomotion and anxiety-like behavior, are recorded and analyzed. Artificial intelligence-driven phenotyping can then be used to compare the behavioral fingerprint of the test compound to a database of known psychoactive drugs.

This computational analysis can identify similarities between the behavioral effects of novel N-benzylphenethylamine derivatives and those of established compounds, such as NMDA antagonists or MDMA. nih.gov This allows for the prediction of potential hallucinogenic-like, anxiogenic, or anxiolytic properties. For example, research has shown that certain substitutions on the N-benzylphenethylamine scaffold can lead to distinct behavioral clusters, including anxiogenic/hypolocomotor, behaviorally inert, anxiogenic/hallucinogenic-like, and anxiolytic/hallucinogenic-like agents. nih.gov

The power of computational phenotyping lies in its ability to provide a holistic, organism-level assessment of a compound's neuroactivity, which can be difficult to predict from in vitro data alone. By integrating behavioral data with neurochemical analyses (e.g., brain serotonin and dopamine (B1211576) turnover), researchers can build more comprehensive models of a compound's mechanism of action. nih.gov This approach not only aids in the characterization of new psychoactive substances but also holds promise for the discovery of novel therapeutic agents.

Table 2: Behavioral Clusters of N-Benzylphenethylamine Derivatives Identified through Computational Phenotyping in Zebrafish

| Behavioral Cluster | Associated Properties |

| Anxiogenic/Hypolocomotor | Increased anxiety-like behavior and decreased movement. |

| Behaviorally Inert | No significant behavioral effects observed. |

| Anxiogenic/Hallucinogenic-like | Increased anxiety and behaviors indicative of hallucinogenic potential. |

| Anxiolytic/Hallucinogenic-like | Decreased anxiety and behaviors indicative of hallucinogenic potential. |

Data based on studies of various N-benzylphenethylamine derivatives in adult zebrafish models. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

The biological activity of a flexible molecule like N-benzylphenethylamine hydrochloride is intimately linked to its three-dimensional shape, or conformation. Molecular dynamics (MD) simulations are a powerful computational technique used to study the conformational landscape of molecules and their interactions with biological macromolecules over time. mdpi.commdpi.com

MD simulations model a molecule as a collection of atoms connected by bonds, with the forces between atoms described by a set of equations known as a force field. wikipedia.orguiuc.edugithub.ionih.gov The force field accounts for various types of interactions, including bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces). By solving Newton's equations of motion for this system, MD simulations can track the trajectory of each atom over time, providing a dynamic view of the molecule's behavior. uiuc.edu

For N-benzylphenethylamine hydrochloride, MD simulations can be used to explore the range of accessible conformations in different environments, such as in solution or when bound to a receptor. This is crucial for understanding which conformations are energetically favorable and which are likely to be biologically active. The flexibility of the ethylamine (B1201723) linker and the rotational freedom of the phenyl and benzyl rings allow the molecule to adopt a wide array of shapes, and MD simulations can help to identify the most probable and lowest-energy conformations. mdpi.com

In the context of drug-receptor interactions, MD simulations are often employed to refine the binding poses obtained from molecular docking studies. aspetjournals.org By simulating the ligand-receptor complex, researchers can assess the stability of the predicted binding mode and observe how the ligand and protein adapt to each other's presence. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex and are essential for biological activity. aspetjournals.org The choice of an appropriate force field (e.g., CHARMM, AMBER) is critical for the accuracy of these simulations. nih.gov

Table 3: Key Components of a Molecular Dynamics Simulation

| Component | Description | Relevance to N-Benzylphenethylamine Hydrochloride |

| Force Field | A set of empirical energy functions and parameters that describe the potential energy of the system. | Defines the interactions between the atoms of the molecule, enabling the simulation of its dynamic behavior. |

| Initial Coordinates | The starting three-dimensional arrangement of all atoms in the system. | Can be obtained from experimental data (e.g., X-ray crystallography) or generated using molecular modeling software. |

| Solvent Model | Explicit or implicit representation of the solvent environment (e.g., water). | Allows for the simulation of the molecule's behavior in a physiologically relevant medium. |

| Integration Algorithm | A numerical method for solving Newton's equations of motion to propagate the system forward in time. | Determines the trajectory of each atom over the course of the simulation. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl phenethylamine derivatives, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of phenethylamine with benzyl halides under controlled pH (e.g., alkaline conditions). Purification via reverse-phase HPLC or recrystallization is critical to achieve >98% purity, as validated by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) . For hydrochloride salt formation, stoichiometric HCl in anhydrous ethanol is used, followed by lyophilization.

Q. Which analytical techniques are most reliable for characterizing N-benzyl phenethylamine hydrochloride and its analogs?

- Methodological Answer : Use LC-MS/MS with electrospray ionization (ESI) for quantification and structural elucidation. GC-MS with derivatization (e.g., BSTFA) enhances volatility for detecting trace impurities. Purity assessment requires orthogonal methods: UV-Vis (λ ~254 nm), charged aerosol detection (CAD), and X-ray crystallography for absolute configuration confirmation .

Q. How do N-benzyl phenethylamines interact with serotonin receptors (e.g., 5-HT2A), and what assays are suitable for preliminary screening?

- Methodological Answer : Radioligand displacement assays (e.g., [³H]ketanserin for 5-HT2A) determine binding affinity (Ki). Functional activity (agonist/antagonist) is assessed via calcium flux assays in HEK293 cells expressing human 5-HT2A receptors. EC₅₀/IC₅₀ values should be normalized to reference agonists like LSD .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on N-benzyl phenethylamine derivatives?

- Methodological Answer : Employ a factorial design varying substituents on the benzyl (e.g., -OMe, -F, -Cl) and phenethylamine moieties (e.g., α-methylation). Use generalized linear models (GLM) to quantify interactions between substituents and receptor activation. Pair in vitro data (e.g., 5-HT2A EC₅₀) with molecular docking simulations (e.g., AutoDock Vina) to map binding poses .

Q. What in vivo models are appropriate for assessing the neurobehavioral effects of N-benzyl phenethylamines?

- Methodological Answer : Zebrafish larvae (Danio rerio) are cost-effective for high-throughput screening. Administer compounds at 20 mg/L and evaluate locomotor activity via automated tracking (e.g., EthoVision). Include positive controls (e.g., 25E-NBOH) and account for circadian effects by conducting experiments within a 4-hour window .

Q. How should researchers resolve contradictions in reported potency data for N-benzyl phenethylamine analogs?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, buffer composition). Replicate experiments using standardized protocols (e.g., NIH Psychoactive Drug Screening Program guidelines). Meta-analysis of published Ki/EC₅₀ values with random-effects models can identify outliers and consensus trends .

Q. What strategies mitigate toxicity risks during in vitro and in vivo studies of N-benzyl phenethylamines?

- Methodological Answer : Pre-screen compounds for cytotoxicity using MTT assays in hepatic (HepG2) and neuronal (SH-SY5Y) cell lines. In zebrafish, monitor heart rate and yolk sac resorption as toxicity markers. For accidental exposure, follow OECD QSAR guidelines and SDS protocols (e.g., H301: Toxic if swallowed) .

Q. How can researchers ensure compliance with evolving regulatory frameworks for novel N-benzyl phenethylamines?

- Methodological Answer : Regularly consult national databases (e.g., DEA Scheduling Actions) and model laws (e.g., Florida Statutes §893.03). Document non-human research exemptions (e.g., FDA Form 1572) and maintain chain-of-custody records for forensic samples .

Q. What protocols ensure stability of N-benzyl phenethylamine hydrochloride in long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。